![molecular formula C17H21NO5 B1248138 m-Hydroxycocaine CAS No. 71387-58-1](/img/structure/B1248138.png)
m-Hydroxycocaine
Overview
Description
m-Hydroxycocaine, a compound related to cocaine, is of interest in pharmacological and chemical research for its unique properties and potential applications in medical and scientific studies. While direct references to this compound are limited, research into similar compounds provides insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthetic approaches for this compound-like compounds involve multiple steps, including demethylation, hydrolysis, esterification, and selective hydrolysis under acidic conditions. For instance, the synthesis of N-methyl-trideuterium-labelled m-hydroxybenzoylecgonine, an important metabolite of cocaine, outlines a method that could be adapted for this compound (Feng & Elsohly, 1999).
Molecular Structure Analysis
Understanding the molecular structure of this compound and related compounds involves analyzing their crystallography and molecular interactions. For example, studies on similar molecules have employed X-ray crystallography to determine the arrangement and binding of atoms within the compound, offering a model for this compound's structure (Koizumi et al., 1984).
Chemical Reactions and Properties
This compound's chemical reactivity and properties can be inferred from related compounds. These substances participate in various chemical reactions, including hydroxylation, decarboxylation, and ring cleavage, often catalyzed by specific enzymes or chemical conditions. The reaction mechanisms offer insights into the compound's chemical behavior and potential biological activities (Chaiyen et al., 1997).
Scientific Research Applications
Nanomedicine Application
Magnetic hydroxyapatite (MHAp), which includes components like magnetite and hydroxyapatite, has significant potential in nanomedicine. This includes applications in controlled drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and as contrast agents for magnetic resonance imaging. MHAp nanostructures demonstrate therapeutic and diagnostic abilities, making them promising for future biomedical applications (Mondal et al., 2017).
Metabolic Indicator in Forensic Science
In forensic science, hydroxycocaines, including m-hydroxycocaine, are used as metabolic indicators to provide proof of cocaine ingestion. The presence of hydroxycocaines in hair samples, especially para- or meta-hydroxycocaine, is indicative of cocaine ingestion. This application is crucial in distinguishing actual drug use from environmental contamination (Hill et al., 2020).
Potential Therapeutic Applications
m-Hydroxymexiletine, derived from this compound, has shown potential in therapeutic applications. It displays significant sodium channel blocking activity and is found to be more potent than mexiletine, its parent compound. This indicates its potential use in treating conditions like arrhythmias, neuropathic pain, and myotonias (Catalano et al., 2012).
Biomaterials and Bioengineering
Hydroxyapatite, related to this compound, is extensively used in biomaterials and bioengineering. It's applied in the development of bioactive coatings for orthopedic implants, contributing to improved outcomes in bone healing and integration (Markov, 2020).
Biochemical Research and Drug Testing
This compound and its metabolites are significant in biochemical research, especially in studying drug metabolism and pharmacokinetics. Understanding the metabolic pathways of such compounds is essential in drug testing and development (Kolbrich et al., 2006).
Mechanism of Action
Target of Action
m-Hydroxycocaine, also known as 3’-Hydroxycocaine, is a minor metabolite of cocaine . Like cocaine, it is likely to target the monoamine transporters , particularly the dopamine transporter . These transporters play a crucial role in regulating neurotransmission by reuptaking monoamines (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Cocaine inhibits the reuptake of monoamines by binding to the transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing the neurotransmission .
Biochemical Pathways
Cocaine is metabolized primarily in the liver, where it undergoes hydrolysis, reduction, and oxidation . One of the minor metabolic pathways involves the hydroxylation of cocaine to yield this compound
Pharmacokinetics
It may be further metabolized or excreted in urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound remain to be elucidated.
Result of Action
Given its structural similarity to cocaine, it might contribute to the overall stimulant, euphoric, and addictive effects of cocaine by prolonging monoamine action in the synaptic cleft .
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBUEUAOWARGT-PMOUVXMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71387-58-1 | |
Record name | 3'-Hydroxycocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxycocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-HYDROXYCOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there specific analytical techniques for detecting and quantifying m-Hydroxycocaine?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method employed for identifying and quantifying this compound in biological samples. [, , ] This technique allows for the separation and detection of cocaine and its metabolites with high sensitivity and specificity. Researchers have synthesized deuterium-labeled this compound to serve as an internal standard, further improving the accuracy and reliability of GC-MS analysis. []
Q2: Have researchers developed efficient synthetic methods for this compound?
A: Yes, efficient synthetic routes for producing this compound and its metabolite m-Hydroxybenzoylecgonine have been established. [, ] These synthetic approaches provide valuable tools for research purposes, enabling the production of reference standards and facilitating further investigations into the properties and effects of this compound.
Q3: What is the significance of studying minor cocaine metabolites like this compound?
A: While this compound is a minor metabolite, understanding its formation, presence, and potential biological activity is crucial for several reasons. First, it contributes to a comprehensive understanding of cocaine's complex metabolic profile. [] Second, investigating its pharmacological effects, even if less pronounced than cocaine or major metabolites, can provide a complete picture of cocaine's action in the body. Finally, this knowledge can be valuable for developing accurate and reliable drug testing methods and potentially informing new strategies for addressing cocaine abuse.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.